1,9-Dioxaspiro[5.5]undecan-4-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 1,9-Dioxaspiro[5.5]undecan-4-one is represented by the InChI code1S/C9H14O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1-7H2
. This indicates that the compound has a molecular weight of 170.21 . Physical And Chemical Properties Analysis
1,9-Dioxaspiro[5.5]undecan-4-one is a liquid at room temperature . It has a molecular weight of 170.21 .Scientific Research Applications
Biological Activity and Synthesis
1,9-Dioxaspiro[5.5]undecan-4-one derivatives, particularly 1,9-diazaspiro[5.5]undecanes, have shown potential in treating various disorders. These compounds could be used for the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders due to their bioactive properties (Blanco‐Ania, Heus, & Rutjes, 2017).
Pheromone Biosynthesis
The sex pheromone of the female olive fruit-fly, 1,7-dioxaspiro[5.5]undecane, originates from dioxygen, implicating monooxygenase-mediated processes in its assembly. This discovery reveals complexity in the formation of its nine-carbon precursor (Fletcher et al., 2002).
NMR Spectroscopy and Chemical Structure Analysis
3,3,7,7,9-Pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one, a key intermediate in synthesizing various natural products, has been characterized using NMR spectroscopy. This study aids in understanding the structure of related complex compounds (Zhang et al., 2008).
Sex-Specific Activity in Olive Fruit Flies
Research has shown that different enantiomers of 1,7-dioxaspiro[5.5]undecane exhibit sex-specific activity in olive fruit flies, with males responding to one enantiomer as a sex attractant and females responding to the other in laboratory tests (Haniotakis et al., 1986).
Crystal Structure and Thermodynamic Properties
The study of a 1,5-dioxaspiro[5.5] derivative coupled with a benzimidazole moiety provides insights into its crystal structure, thermodynamic properties, and quantum chemical computations, enhancing understanding of such molecules (Zeng, Wang, & Zhang, 2021).
Novel Synthetic Methods
New synthetic methods for 1,9-dioxaspiro[5.5]undecan-4-one derivatives have been developed, including Prins cascade cyclization and efficient routes for antiviral acyclonucleosides https://consensus.app/papers/synthesis-92hydroxyethyl711dioxaspiro55-undecane-pardhasaradhi/2e4b1fe1612c5fcc969c582f652d47b1/?utm_source=chatgpt" target="_blank">(Reddy et al., 2014; Pardhasaradhi et al., 1998)
Safety And Hazards
properties
IUPAC Name |
1,9-dioxaspiro[5.5]undecan-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-1-4-12-9(7-8)2-5-11-6-3-9/h1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJVDZGTYFEALW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCOCC2)CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,9-Dioxaspiro[5.5]undecan-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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